molecular formula C13H16N2O3 B14834653 4-Cyclopropoxy-N1,N3-dimethylisophthalamide

4-Cyclopropoxy-N1,N3-dimethylisophthalamide

Cat. No.: B14834653
M. Wt: 248.28 g/mol
InChI Key: VNABPFNGGCVKSO-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N1,N3-dimethylisophthalamide is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.27 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and two dimethylisophthalamide moieties. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N1,N3-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with cyclopropyl alcohol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N1,N3-dimethylisophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N1,N3-dimethylisophthalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group and dimethylisophthalamide moieties contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

4-cyclopropyloxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C13H16N2O3/c1-14-12(16)8-3-6-11(18-9-4-5-9)10(7-8)13(17)15-2/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

VNABPFNGGCVKSO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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